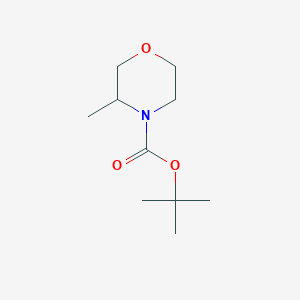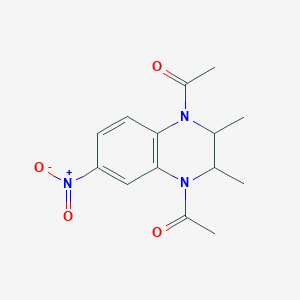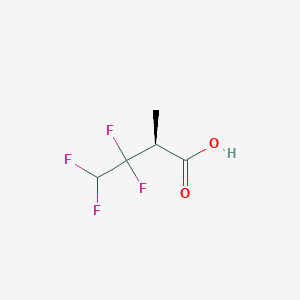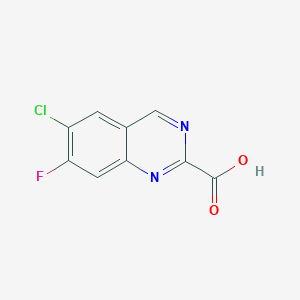![molecular formula C28H23N3O2S B2516584 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922602-37-7](/img/structure/B2516584.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological significance and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal properties, including anti-inflammatory, anticancer, and antitubercular activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl component and an amine. In the context of the provided papers, various methods for synthesizing benzamide derivatives have been reported. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another synthesis approach involved the oxidative C–H functionalization using phenyliodine(III) bis(trifluoroacetate) to produce N-(pyridin-2-yl)benzo[d]thiazol-2-amines . These methods highlight the versatility and creativity in the synthesis of benzamide derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common techniques used to characterize these compounds . For example, the crystal packing of certain antipyrine derivatives was found to be stabilized by a combination of hydrogen bonds and π-interactions . These structural analyses are crucial for understanding the intermolecular interactions that contribute to the stability and reactivity of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidative cyclization and coordination with metal ions. For instance, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involved the oxidation and cyclization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . The resulting compounds were able to coordinate with copper(II) ions to form stable complexes. These reactions demonstrate the chemical versatility of benzamide derivatives and their potential to form complex structures with biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The biological evaluation of these compounds often involves screening against various enzymes and receptors to determine their inhibitory potential . Additionally, the cytotoxic activity against cancer cell lines is a common measure of their potential as anticancer agents . These properties are essential for the development of benzamide derivatives as therapeutic agents.
Applications De Recherche Scientifique
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Research led by Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrated excellent kinase selectivity and efficacy in vivo in human lung and colon carcinoma models Borzilleri et al., 2006.
Antifungal Effects
Jafar et al. (2017) studied the antifungal effects of certain derivatives, including a compound similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide, against fungi like Aspergillus terreus and Aspergillus niger. They found that these compounds exhibited significant antifungal activity Jafar et al., 2017.
Synthesis and Characterization for Antimicrobial Activity
Patel and Patel (2015) synthesized a series of heterocyclic compounds, including derivatives similar to the compound , and studied their antibacterial and antifungal activities against various pathogens Patel & Patel, 2015.
Synthesis for Antimicrobial Agents
Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. Some molecules showed potency exceeding reference drugs Bikobo et al., 2017.
Anticancer Activity
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of a compound structurally similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide and studied their fluorescence properties and in vitro cytotoxicity in human breast cancer cells Vellaiswamy & Ramaswamy, 2017.
Mécanisme D'action
Orientations Futures
Thiazole derivatives, such as “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide”, represent a promising area of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in treating various diseases, including bacterial infections and cancer .
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-10-15-25-26(20(19)2)30-28(34-25)31(18-21-7-6-16-29-17-21)27(32)22-11-13-24(14-12-22)33-23-8-4-3-5-9-23/h3-17H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBHJAKLUZGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)


![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)


![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)
